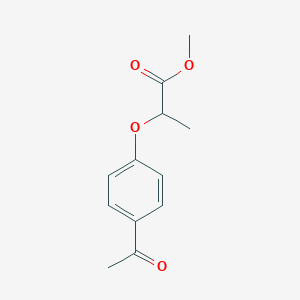
2-(4-Acetyl-phenoxy)-propionic acid methyl ester
描述
2-(4-Acetyl-phenoxy)-propionic acid methyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of phenoxypropionic acid and is characterized by the presence of an acetyl group attached to the phenoxy ring
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
methyl 2-(4-acetylphenoxy)propanoate |
InChI |
InChI=1S/C12H14O4/c1-8(13)10-4-6-11(7-5-10)16-9(2)12(14)15-3/h4-7,9H,1-3H3 |
InChI 键 |
ZLHNBJDIJJGGQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C(=O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-phenoxy)-propionic acid methyl ester typically involves the reaction of 4-acetylphenol with methyl 2-bromopropionate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities.
化学反应分析
Types of Reactions
2-(4-Acetyl-phenoxy)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)propionic acid.
Reduction: Methyl 2-(4-hydroxyphenoxy)propionate.
Substitution: Various substituted phenoxypropionate derivatives depending on the nucleophile used.
科学研究应用
2-(4-Acetyl-phenoxy)-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-Acetyl-phenoxy)-propionic acid methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of phenolic and carboxylic acid derivatives. These products can then participate in further biochemical pathways .
相似化合物的比较
Similar Compounds
- Methyl 2-(4-hydroxyphenoxy)propionate
- Methyl 2-(4-chlorophenoxy)propionate
- Methyl 2-(4-methylphenoxy)propionate
Uniqueness
2-(4-Acetyl-phenoxy)-propionic acid methyl ester is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the acetyl functionality and thus exhibit different properties and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


